molecular formula C13H8OS B15470840 Naphtho[1,2-B]thiophene-2-carbaldehyde CAS No. 51925-22-5

Naphtho[1,2-B]thiophene-2-carbaldehyde

Cat. No.: B15470840
CAS No.: 51925-22-5
M. Wt: 212.27 g/mol
InChI Key: DJHWPYHBSSJQCS-UHFFFAOYSA-N
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Description

Naphtho[1,2-b]thiophene-2-carbaldehyde is an organic compound with the molecular formula C13H8OS and an average molecular mass of 212.266 g/mol . Its CAS Registry Number is 51925-22-5 . This compound features a naphthothiophene core, a polycyclic structure comprising a naphthalene fused to a thiophene ring, which is functionalized with an aldehyde group at the 2-position . The naphtho[1,2-b]thiophene scaffold is a subject of study in materials science due to its extended aromatic system, which may be useful in the development of organic electronic materials . As a carbaldehyde derivative, it serves as a versatile synthetic intermediate; the aldehyde group is a crucial reactive site for further chemical transformations, including condensation and nucleophilic addition reactions, to create a diverse array of more complex molecules for research . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

benzo[g][1]benzothiole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8OS/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)15-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHWPYHBSSJQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60520234
Record name Naphtho[1,2-b]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60520234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51925-22-5
Record name Naphtho[1,2-b]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60520234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities but differ in functional groups, heteroatoms, or ring arrangements:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Properties References
Naphtho[1,2-B]thiophene-2-carbaldehyde C₁₃H₈OS 212.27 Aldehyde-functionalized thiophene-naphthalene fusion Drug synthesis, ligand design
Naphtho[1,2-b]thiophene C₁₂H₈S 184.26 Lacks aldehyde group; simpler fused system Organic electronics, polymer precursors
Benzo[b]naphtho[2,3-d]thiophene C₁₆H₁₀S 234.32 Additional benzene ring fused to thiophene Material science, fluorescence studies
1-Naphthaldehyde C₁₁H₈O 156.18 Monocyclic naphthalene with aldehyde group Fragrance synthesis, organic reactions
5-Acylated naphtho[1,2-b]benzofurans C₁₇H₁₂O₂ 272.28 Benzofuran core with acyl substituent Photovoltaic materials, optoelectronics

Key Observations :

  • Functional group impact: The aldehyde in this compound enables nucleophilic additions (e.g., forming Schiff bases), unlike non-functionalized analogues like Naphtho[1,2-b]thiophene .
  • Ring complexity : Benzo[b]naphtho[2,3-d]thiophene exhibits extended conjugation due to an extra benzene ring, enhancing electronic properties but reducing solubility .
  • Heteroatom substitution : Replacing sulfur with oxygen (e.g., in naphtho[1,2-b]benzofurans) alters optoelectronic behavior, favoring light absorption in visible spectra .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Naphtho[1,2-B]thiophene-2-carbaldehyde?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from naphthalene or thiophene derivatives. A key intermediate, naphtho[1,2-b]thiophene, is functionalized via formylation using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group. Solvent polarity and temperature (optimized at 80–100°C) critically influence yield . Purification often employs column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate).

Q. How can structural confirmation be achieved for this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are primary tools. The aldehyde proton in ¹H NMR appears as a singlet at δ 9.8–10.2 ppm, while IR shows a strong C=O stretch near 1680 cm⁻¹. Gas chromatography (GC) with non-polar columns (e.g., DB-5) and Lee’s retention index (RI) can further validate purity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

TechniqueKey ParametersApplication
GC-MSDB-5 column, 70 eV ionizationPurity assessment and fragmentation pattern analysis
HPLCC18 column, acetonitrile/water gradientQuantification of trace impurities
UV-Visλ_max ~300 nm (π→π* transitions)Optical property profiling

Advanced Research Questions

Q. How can substituents on the naphthothiophene core be optimized for enhanced charge carrier mobility in organic semiconductors?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃, -CN) at the 3- or 5-positions to lower LUMO levels. Fluorinated derivatives (e.g., Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate) show improved electron mobility (µ_e ~0.12 cm²/V·s) due to enhanced intermolecular π-π stacking . Computational DFT modeling (B3LYP/6-31G*) guides substituent placement by predicting frontier molecular orbitals .

Q. What factors influence the regioselectivity of electrophilic substitution reactions in this compound?

  • Methodological Answer : Regioselectivity is governed by electronic and steric effects. Nitration at the 4-position is favored due to electron-rich thiophene sulfur, while bulky electrophiles (e.g., tert-butyl groups) direct substitution to the naphthalene ring. Kinetic studies show polar solvents (e.g., DCM) stabilize charged intermediates, accelerating reaction rates by 30–40% .

Q. What strategies improve the integration of naphthothiophene derivatives into organic field-effect transistors (OFETs)?

  • Methodological Answer :

  • Device Fabrication : Vacuum-deposit thin films (10–50 nm) on SiO₂/Si substrates. Anneal at 150°C to enhance crystallinity.
  • Performance Metrics : Fluorinated derivatives achieve hole mobility (µ_h) up to 0.25 cm²/V·s due to fused-ring π-extension (e.g., naphtho[1,2-b:5,6-b’]dichalcogenophenes) .
  • Doping : Use F4TCNQ as a p-dopant to increase conductivity by 2–3 orders of magnitude .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for naphthothiophene formylation?

  • Methodological Answer : Variability arises from solvent purity and moisture sensitivity. Studies reporting <50% yields likely used non-anhydrous DMF, leading to aldehyde hydrolysis. Reproduce high-yield (75–80%) protocols by rigorously drying solvents (molecular sieves) and maintaining inert atmospheres (N₂/Ar) .

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